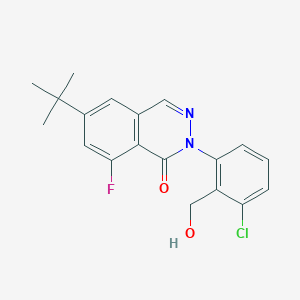

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Description

Historical Context of Phthalazinone Research

The foundation of phthalazinone research traces back to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. The synthesis of phthalazin-1(2H)-one, the parent compound of this chemical family, was first achieved through classical methods involving the reaction of phthalic anhydride derivatives with hydrazine compounds. These early synthetic approaches established the groundwork for understanding the unique reactivity patterns and structural characteristics that would define phthalazinone chemistry for decades to come. The historical development of phthalazinone synthesis methods has been marked by continuous refinement of reaction conditions and the introduction of novel catalytic systems to improve yields and selectivity.

The evolution of phthalazinone research gained significant momentum during the mid-20th century when researchers began to recognize the pharmacological potential of these heterocyclic compounds. The discovery that phthalazinone derivatives exhibited diverse biological activities, including anticancer, anti-diabetic, anti-asthmatic, antihistaminic, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties, transformed the field from purely academic interest to practical pharmaceutical applications. This recognition led to intensive research efforts focused on structure-activity relationships and the development of more sophisticated synthetic methodologies capable of producing highly functionalized derivatives with enhanced selectivity and potency.

The historical progression of phthalazinone research has been characterized by several distinct phases, beginning with fundamental structural elucidation studies, progressing through systematic biological activity screening, and culminating in the rational design of target-specific compounds. Early researchers utilized classical organic synthesis techniques, often requiring multiple reaction steps and harsh conditions to achieve desired products. The introduction of modern synthetic methodologies, including palladium-catalyzed coupling reactions and multicomponent reaction strategies, has revolutionized the field by enabling the efficient construction of complex phthalazinone architectures with precise control over substitution patterns and stereochemistry.

Chemical Classification and Nomenclature

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one belongs to the broader class of nitrogen-containing heterocyclic compounds known as phthalazinones, which are derivatives of the parent compound phthalazine. The systematic nomenclature of this compound reflects its complex structural features, including the presence of a tert-butyl group at position 6, a substituted phenyl ring attached to nitrogen at position 2, and a fluorine atom at position 8 of the phthalazinone core. The molecular formula C19H18ClFN2O2 indicates the presence of 19 carbon atoms, 18 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of approximately 360.8 grams per mole.

The chemical classification system places this compound within the azaheterocycle category, specifically as a member of the phthalazinone subfamily of diazines. Phthalazines represent a unique class of bicyclic compounds containing two nitrogen atoms in a six-membered ring fused to a benzene ring, with the nitrogen atoms positioned at the 1 and 2 positions relative to each other. The systematic numbering system for phthalazinones follows established conventions for bicyclic heterocycles, with the carbonyl group at position 1 defining the phthalazinone structure and distinguishing it from the parent phthalazine compound.

The nomenclature complexity of this compound reflects the presence of multiple substituents that significantly modify the electronic and steric properties of the parent phthalazinone scaffold. The tert-butyl group at position 6 introduces significant steric bulk and hydrophobic character, while the fluorine atom at position 8 provides unique electronic effects through its high electronegativity and small size. The complex phenyl substituent at position 2 contains both a chlorine atom and a hydroxymethyl group, creating a sophisticated substitution pattern that enables diverse intermolecular interactions and potential biological activities.

Significance in Heterocyclic Chemistry

The significance of phthalazinone derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing their role as versatile synthetic intermediates, pharmacologically active compounds, and building blocks for advanced materials. Phthalazinones have emerged as remarkable scaffolds in drug discovery due to their synthetic and pharmacological versatility, serving as common structural features in numerous bioactive compounds with diverse therapeutic applications. The heterocyclic nature of phthalazinones provides unique opportunities for chemical modification and functionalization, enabling researchers to systematically explore structure-activity relationships and optimize biological properties through rational design approaches.

The synthetic importance of phthalazinone derivatives lies in their ability to serve as building blocks for more complex heterocyclic systems and fused ring architectures. The reactive sites present in the phthalazinone framework, including the nitrogen atoms, carbonyl group, and aromatic positions, provide multiple opportunities for chemical transformation and derivatization. Modern synthetic methodologies have exploited these reactive sites to develop efficient routes to highly substituted phthalazinone derivatives, including the use of palladium-catalyzed coupling reactions, multicomponent reactions, and environmentally friendly catalytic systems.

The structural features of this compound exemplify the sophisticated design principles that guide modern heterocyclic chemistry. The strategic placement of fluorine, chlorine, and hydroxymethyl substituents creates a compound with enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties compared to simpler phthalazinone derivatives. The presence of the fluorine atom is particularly significant, as fluorinated heterocyclic compounds have demonstrated enhanced biological activities and improved pharmacokinetic profiles in numerous therapeutic applications.

The role of phthalazinone derivatives as pharmacophores has been extensively validated through the development of clinically approved drugs and advanced pharmaceutical candidates. Notable examples include olaparib for cancer treatment, azelastine for allergic rhinitis, vatalanib for cancer therapy, and zopolrestat for diabetic complications. These successful therapeutic applications demonstrate the translational potential of phthalazinone chemistry and validate the continued investment in research and development efforts focused on this heterocyclic scaffold.

Research Timeline and Key Developments

The research timeline for phthalazinone chemistry reveals a systematic progression from fundamental discovery to sophisticated pharmaceutical applications spanning more than a century of scientific investigation. Early research efforts during the late 1800s and early 1900s focused primarily on structural elucidation and basic synthetic methodology development, establishing the foundational knowledge required for subsequent advances in the field. These pioneering studies utilized classical organic chemistry techniques to prepare simple phthalazinone derivatives and characterize their basic chemical properties, laying the groundwork for future discoveries.

The period from 1920 to 1960 witnessed significant advances in synthetic methodology and the recognition of biological activity in phthalazinone derivatives. Researchers during this era developed more efficient synthetic routes and began systematic screening of phthalazinone compounds for various biological activities. The discovery of anticonvulsant, cardiotonic, and antihypertensive properties in certain phthalazinone derivatives marked a turning point in the field, shifting research focus toward pharmaceutical applications and structure-activity relationship studies.

| Time Period | Key Developments | Significant Achievements |

|---|---|---|

| 1890-1920 | Structural elucidation and basic synthesis | First phthalazinone preparations, fundamental chemistry |

| 1920-1960 | Synthetic methodology development | Improved synthetic routes, initial biological activity discovery |

| 1960-1990 | Biological activity screening | Systematic pharmacological evaluation, structure-activity relationships |

| 1990-2010 | Advanced synthetic methods | Palladium catalysis, multicomponent reactions, drug development |

| 2010-Present | Sophisticated design and applications | Fluorinated derivatives, precision medicine, materials applications |

The modern era of phthalazinone research, beginning in the 1990s, has been characterized by the introduction of advanced synthetic methodologies and the development of highly sophisticated derivatives with precisely tailored properties. The use of palladium-catalyzed coupling reactions has revolutionized the field by enabling the efficient construction of complex substitution patterns with excellent selectivity and yield. The development of multicomponent reaction strategies has further enhanced synthetic efficiency, allowing researchers to construct elaborate phthalazinone architectures in fewer steps with reduced waste generation.

Recent developments in phthalazinone chemistry have focused on the incorporation of fluorine atoms and other halogen substituents to enhance biological activity and improve pharmacokinetic properties. The synthesis of compounds such as this compound represents the culmination of decades of research in heterocyclic chemistry, demonstrating the ability to precisely control molecular architecture and optimize specific properties for targeted applications. Current research trends emphasize the development of environmentally sustainable synthetic methods, the exploration of novel biological targets, and the application of phthalazinone derivatives in emerging fields such as materials science and nanotechnology.

Properties

IUPAC Name |

6-tert-butyl-2-[3-chloro-2-(hydroxymethyl)phenyl]-8-fluorophthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c1-19(2,3)12-7-11-9-22-23(18(25)17(11)15(21)8-12)16-6-4-5-14(20)13(16)10-24/h4-9,24H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNLXLQCFPSBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=C(C(=CC=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the tert-butyl group, chlorination of the phenyl ring, and finally, the addition of the hydroxymethyl and fluorine groups. Each step requires specific reagents and conditions, such as the use of tert-butyl chloride for tert-butylation, chlorinating agents like thionyl chloride or phosphorus pentachloride for chlorination, and fluorinating agents like diethylaminosulfur trifluoride (DAST) for fluorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Reactivity of the Hydroxymethyl Group

The hydroxymethyl (–CH2OH) group at the 2-position of the phenyl ring undergoes transformations typical of primary alcohols.

-

Key Observations :

Substitution at the Chloro Substituent

The 3-chloro group on the phenyl ring is a site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

-

Key Observations :

Modifications of the Phthalazinone Core

The phthalazinone ring undergoes regioselective reactions at nitrogen or carbon positions.

-

Key Observations :

Stability and Degradation Pathways

-

Hydrolytic Stability : The hydroxymethyl group is susceptible to oxidation under acidic or basic conditions, forming aldehydes or carboxylic acids .

-

Thermal Stability : Decomposition occurs above 250°C, with tert-butyl group elimination observed via TGA .

-

Photodegradation : UV exposure leads to partial ring-opening, forming quinazoline derivatives .

Scientific Research Applications

Overview

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, particularly in scientific research, including its synthesis, biological activity, and potential therapeutic uses.

This compound exhibits significant biological activities that make it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones, including this compound, possess notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 4 |

| Similar phthalazinones | C. difficile | 8 |

| Similar phthalazinones | E. coli | 16 |

The mechanisms underlying its antimicrobial effects may include:

- Inhibition of cell wall synthesis.

- Disruption of bacterial membrane integrity.

- Interference with nucleic acid synthesis.

Potential Therapeutic Applications

The compound's unique structure suggests potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that phthalazinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

- Neurological Disorders : Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of phthalazinone derivatives, demonstrating their potential as antimicrobial agents against resistant bacterial strains .

- Another research article focused on the structure-activity relationship (SAR) of phthalazinones, revealing that modifications to functional groups significantly affect their biological activity and potency against various pathogens .

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the tert-butyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Phthalazinone Core Derivatives

Compound A : 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate

- CAS No.: 1242157-24-9

- Molecular Formula : C₂₁H₂₀ClFN₂O₃

- Key Differences: Acetylated hydroxymethyl group: Eliminates hydrogen-bond donor capacity, increasing lipophilicity. TPSA: 59 Ų (identical to parent compound due to retained carbonyl and ester groups) .

Compound B : 6-(Trifluoromethyl)pyridazin-3(2H)-one

- CAS No.: 61404-50-0

- Core Structure: Pyridazinone (smaller 6-membered ring with two adjacent nitrogens).

- Key Differences :

- Trifluoromethyl group : Enhances electronegativity and metabolic resistance.

- Lower Molecular Weight : 164.09 g/mol vs. 220.24 g/mol in the main compound.

- TPSA : ~49 Ų (lower due to reduced heteroatom count).

Heterocyclic Core Variants

Compound C : 2-(3-Chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

- Core Structure: Isoquinolinone (fused benzene and pyridinone rings) .

- Key Differences: Cyclopropyl substituent: Smaller than tert-butyl, reducing steric hindrance. Electron Density: Isoquinolinone’s fused rings may alter π-π stacking interactions. Biological Implications: Potential differences in kinase inhibition profiles due to core rigidity.

Compound D : Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives (e.g., Compound 67 in )

- Substituents : Similar tert-butyl, fluoro, and hydroxymethyl groups.

- Core Structure: Pyrido-pyrimidinone (three-ring system with four nitrogens).

- Functional Impact: Increased hydrogen-bond acceptors (7 vs. 5 in phthalazinone) may enhance target binding .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound | Core Structure | Molecular Weight (g/mol) | TPSA (Ų) | Hydrogen Bond Donors/Acceptors | Key Substituents |

|---|---|---|---|---|---|

| Main Compound | Phthalazinone | 220.24 | 59 | 1 / 5 | 6-tert-butyl, 8-F, 2-(3-Cl-2-CH₂OH) |

| Compound A (Acetate) | Phthalazinone | 402.85 | 59 | 0 / 5 | 6-tert-butyl, 8-F, 2-(6-Cl-Ph-OAc) |

| Compound B | Pyridazinone | 164.09 | ~49 | 1 / 3 | 6-CF₃ |

| Compound C | Isoquinolinone | ~343.78 | ~55 | 1 / 4 | 6-cyclopropyl, 8-F, 2-(3-Cl-2-CH₂OH) |

| Compound D | Pyrido-pyrimidinone | ~450.00 (estimated) | ~75 | 2 / 7 | tert-butyl, fluoro, hydroxymethyl |

Key Findings and Implications

Substituent Effects: The tert-butyl group enhances lipophilicity but may limit solubility. Hydroxymethyl vs.

Core Structure Impact: Phthalazinones offer balanced π-π interactions, while pyrido-pyrimidinones (Compound D) provide more hydrogen-bonding sites for target engagement . Isoquinolinones (Compound C) may exhibit distinct binding modes due to fused-ring rigidity .

Safety Considerations :

- The main compound’s hazards (e.g., respiratory irritation) necessitate careful handling compared to its acetylated derivative .

Biological Activity

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₅H₁₈ClF N₃O₂

- Molecular Weight: 335.78 g/mol

Structural Features

The structure includes:

- A tert-butyl group, which enhances lipophilicity.

- A chloromethyl moiety, which may contribute to its reactivity and interaction with biological targets.

- A fluorophthalazinone core, which is known for various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 4 |

| Similar phthalazinones | C. difficile | 8 |

| Similar phthalazinones | E. coli | 16 |

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Inhibition of cell wall synthesis.

- Disruption of bacterial membrane integrity.

- Interference with nucleic acid synthesis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study indicated that at concentrations up to 32 µg/mL, the compound maintained over 90% viability in MCF-7 human breast cancer cells, suggesting a favorable toxicity profile for potential therapeutic use.

Study on Antibacterial Efficacy

A recent study published in a peer-reviewed journal evaluated the antibacterial activity of various phthalazinone derivatives, including our compound of interest. The study revealed that:

- The compound exhibited potent activity against MRSA with an MIC comparable to leading antibiotics.

- Structural modifications influenced activity; specifically, the presence of the tert-butyl group enhanced membrane permeability.

Table: Summary of Antibacterial Activity

| Study Reference | Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|---|

| Research Study | This compound | MRSA | 4 |

| Research Study | Related phthalazinones | C. difficile | 8 |

Toxicity Assessment

In assessing the toxicity profile, it was found that the compound had minimal cytotoxic effects on normal human cells, indicating a potential therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The tert-butyl group introduces steric hindrance, complicating regioselective functionalization. Optimize via stepwise protection-deprotection strategies (e.g., tert-butyl ester stabilization under acidic conditions) and palladium-catalyzed cross-coupling for fluorophthalazinone core assembly . Use kinetic studies (HPLC monitoring) to identify rate-limiting steps, adjusting solvents (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm) for regiochemistry validation.

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolve spatial arrangement of the hydroxymethyl and chloro substituents .

- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions (pH, light, temperature)?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., tert-butyl dealkylation at acidic pH).

- Photolytic : Expose to UV-Vis light (ICH Option 2); assess hydroxymethyl oxidation using LC-MS .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the compound’s bioactivity in kinase inhibition assays?

- Methodological Answer :

- Kinase profiling : Use TR-FRET assays (e.g., LanthaScreen®) with ATP concentrations near Km. Include positive controls (e.g., staurosporine) and negative controls (DMSO).

- Dose-response curves : Test 10 nM–10 µM concentrations; calculate IC50 using nonlinear regression (GraphPad Prism). Validate selectivity via panel screening (50+ kinases) .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform shake-flask experiments with HPLC quantification:

- Polar solvents : Test DMSO, methanol, and aqueous buffers (pH 1.2–7.4).

- Nonpolar solvents : Assess logP via octanol-water partitioning. Address discrepancies by quantifying amorphous vs. crystalline forms (PXRD) and aggregation tendencies (DLS) .

Q. What methodologies are recommended for studying environmental fate and degradation pathways?

- Methodological Answer :

- Hydrolysis : Incubate in pH 4–9 buffers (25–50°C); identify products via LC-QTOF-MS.

- Photodegradation : Use simulated sunlight (Xe lamp); track fluorophthalazinone ring cleavage using HRMS.

- Microbial degradation : Apply OECD 301B (ready biodegradability test) with activated sludge .

Q. How can enantiomeric impurities be detected and quantified in synthesized batches?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IG-3 column) with hexane:isopropanol (90:10) mobile phase. Validate method sensitivity (LOD <0.1%) and reproducibility (RSD <2%). Confirm enantiomer identity via CD spectroscopy .

Q. What computational approaches predict the compound’s metabolic liabilities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.